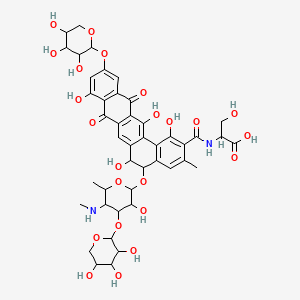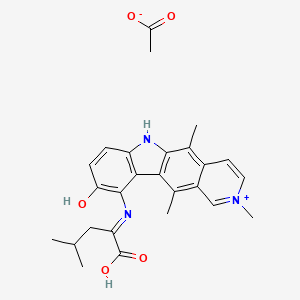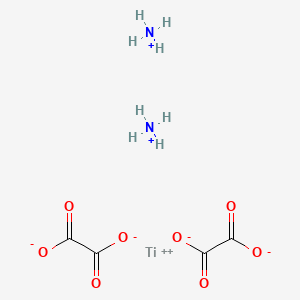
Ammonium titanium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium titanium oxalate, also known as ammonium titanyl oxalate, is a coordination compound with the chemical formula (NH₄)₂[TiO(C₂O₄)₂]·H₂O. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is a water-soluble complex that forms colorless or slightly yellow crystals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium titanium oxalate can be synthesized through the reaction of titanium dioxide with oxalic acid in the presence of ammonium hydroxide. The reaction typically involves dissolving titanium dioxide in a mixture of oxalic acid and ammonium hydroxide, followed by crystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of titanium tetrachloride as a precursor. The titanium tetrachloride is reacted with oxalic acid and ammonium hydroxide under controlled conditions to produce the compound. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ammonium titanium oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: The oxalate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be carried out using different organic ligands in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium coordination complexes
Scientific Research Applications
Mechanism of Action
Ammonium titanium oxalate can be compared with other titanium coordination compounds, such as:
Titanium tetrachloride (TiCl₄): Unlike this compound, titanium tetrachloride is highly reactive and used primarily as a precursor in the synthesis of other titanium compounds.
Titanium dioxide (TiO₂): While titanium dioxide is a common oxidation product of this compound, it is widely used as a pigment and photocatalyst.
Titanium alkoxides: These compounds are used in the preparation of titanium-based materials and have different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to its water solubility, stability, and ability to form various coordination complexes. These properties make it a versatile compound for research and industrial applications .
Comparison with Similar Compounds
- Titanium tetrachloride (TiCl₄)
- Titanium dioxide (TiO₂)
- Titanium alkoxides
Properties
CAS No. |
10580-02-6 |
|---|---|
Molecular Formula |
C4H8N2O8Ti |
Molecular Weight |
259.98 g/mol |
IUPAC Name |
diazanium;oxalate;titanium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
InChI Key |
MRSOZKFBMQILFT-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





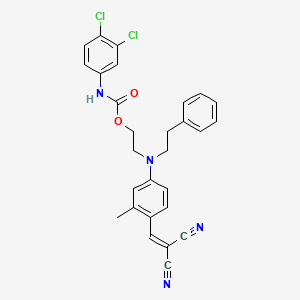

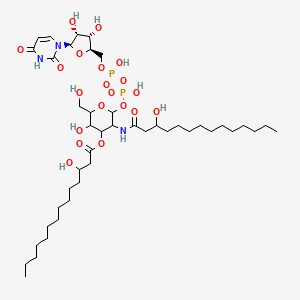

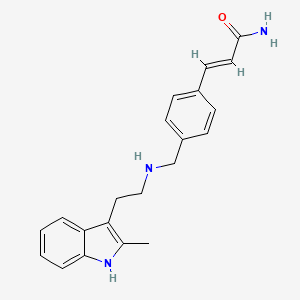
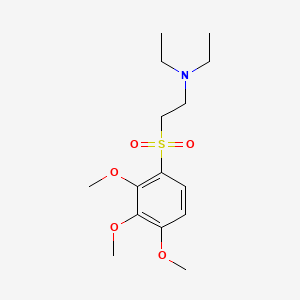
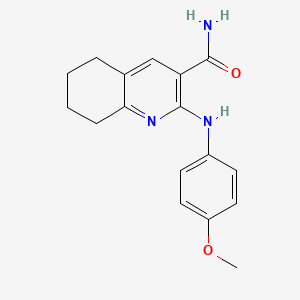

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
